

Validating Tumor Growth Reduction with 113-O16B Based Therapies: A Comparative Guide

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Compound of Interest

Compound Name: 113-O16B

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An in-depth comparison of the efficacy of **113-O16B**-based lipid nanoparticle (LNP) therapies in reducing tumor growth, with a focus on experimental data and protocols from key preclinical studies.

This guide provides researchers, scientists, and drug development professionals with a comprehensive overview of the anti-tumor effects of therapies utilizing the novel ionizable cationic lipidoid, **113-O16B**. For the purpose of this guide, we will focus on the findings from the pivotal study by Chen et al. (2022), which utilized a closely related lipidoid, 113-O12B, to deliver an mRNA-based cancer vaccine. This study provides a direct comparison against LNPs formulated with the clinically utilized lipid, ALC-0315.

Comparative Efficacy of 113-O12B LNP-based mRNA Vaccine

The central finding of the research is that an mRNA vaccine targeting the model antigen ovalbumin (mOVA), when delivered by LNPs formulated with 113-O12B, demonstrates superior tumor growth inhibition compared to the same vaccine delivered by LNPs using the established ALC-0315 lipid.^{[1][2][3]} This enhanced efficacy is attributed to the preferential targeting of lymph nodes by the 113-O12B LNPs, leading to a more robust CD8+ T cell response.^{[1][4][5]}

Prophylactic Efficacy

In a prophylactic setting, mice were vaccinated prior to tumor implantation. The 113-O12B/mOVA vaccine provided complete protection against tumor development.

Treatment Group	Tumor Volume (mm ³) on Day 16	Survival Rate on Day 25
PBS	~1500	0%
ALC-0315/mOVA	0	100%
113-O12B/mOVA	0	100%

Data synthesized from Chen et al., 2022.

Therapeutic Efficacy

In a therapeutic model, where vaccination occurred after tumor establishment, the 113-O12B/mOVA vaccine showed a significant reduction in tumor growth and improved survival compared to the ALC-0315/mOVA vaccine.

Treatment Group	Average Tumor Volume (mm ³) on Day 21	Survival Rate on Day 30
PBS	~2000	0%
ALC-0315/mOVA	~1000	40%
113-O12B/mOVA	~400	80%

Data synthesized from Chen et al., 2022.

Combination Therapy with Anti-PD-1

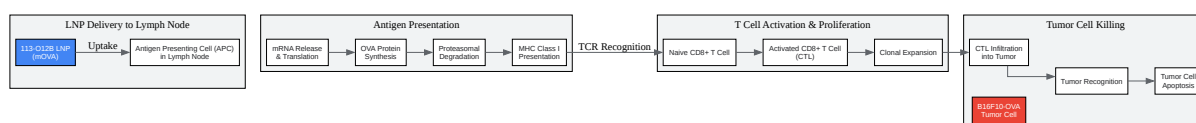
The therapeutic efficacy of the 113-O12B based vaccine was further enhanced when combined with an anti-PD-1 checkpoint inhibitor. This combination therapy resulted in complete tumor regression in a significant percentage of the treated mice.[\[3\]](#)[\[5\]](#)

Treatment Group	Tumor Volume (mm ³) on Day 21	Complete Response Rate
PBS	~1200	0%
αPD-1	~800	0%
113-O12B/TRP-2 + αPD-1	~100	40%

Data synthesized from Chen et al., 2022, using a TRP-2 peptide encoding mRNA in a B16F10 melanoma model.

Signaling Pathway and Mechanism of Action

The enhanced anti-tumor effect of the 113-O12B LNP-based mRNA vaccine is driven by its ability to efficiently target lymph nodes and deliver the mRNA cargo to antigen-presenting cells (APCs), such as dendritic cells.[4][6] This initiates a signaling cascade that leads to a potent and specific anti-tumor immune response.

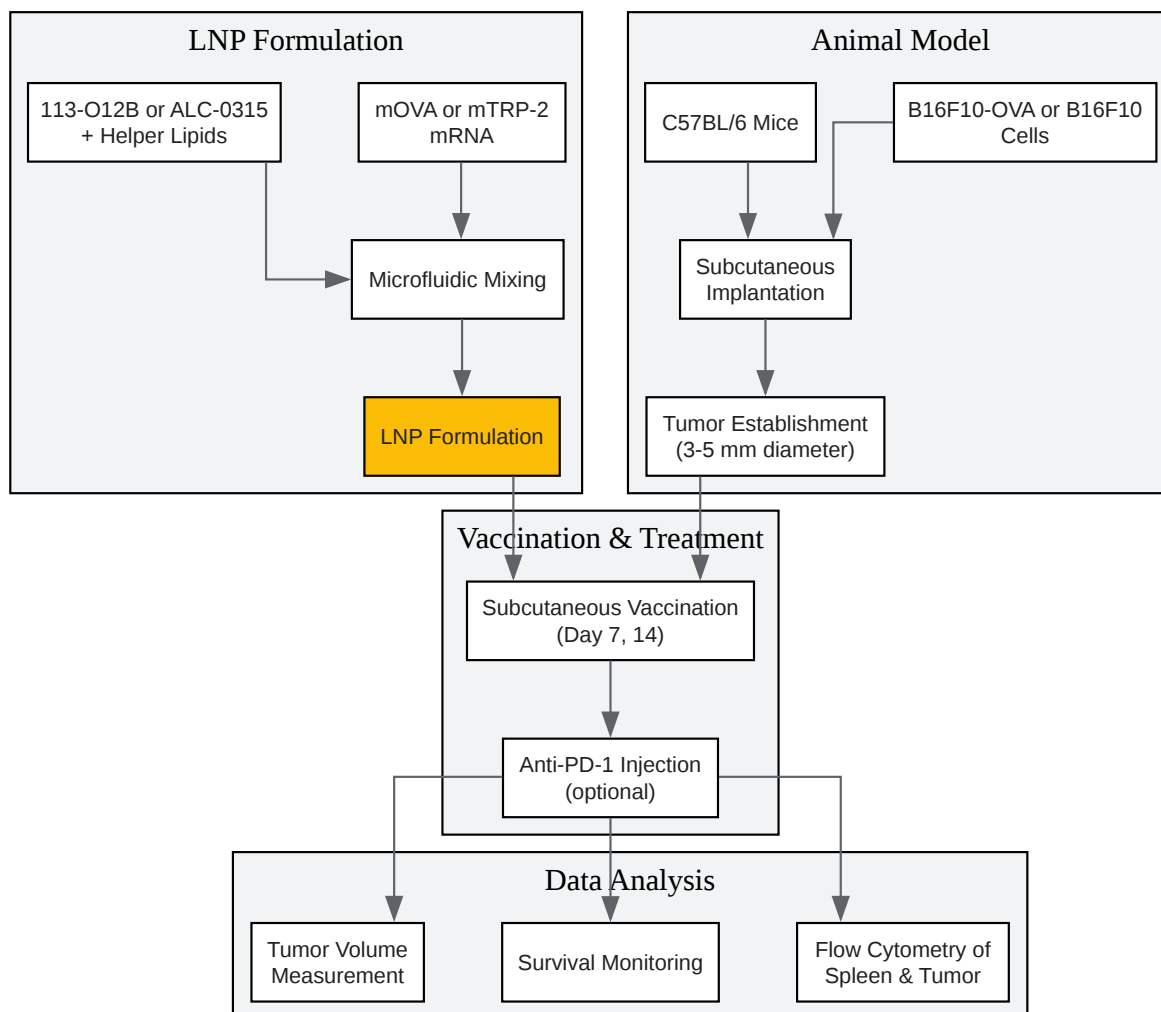


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Caption: Signaling pathway of 113-O12B LNP-based mRNA vaccine.

Experimental Workflow

The validation of the 113-O12B LNP-based vaccine involved a series of well-defined experimental steps, from LNP formulation to in vivo tumor models.



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Caption: Experimental workflow for testing LNP-based mRNA vaccines.

Experimental Protocols

LNP Formulation

- **Lipids:** The LNPs were formulated using the ionizable lipid (113-O12B or ALC-0315), cholesterol, a helper lipid, and a PEG-lipid.

- **Optimized Ratio:** The optimized weight ratio for the 113-O12B LNP components was determined to be 16:4.8:3:2.4 (113-O12B:Cholesterol:Helper Lipid:PEG-Lipid).[7]
- **Method:** The lipid components, dissolved in ethanol, were rapidly mixed with an aqueous solution of mRNA at an acidic pH using a microfluidic device. The resulting LNPs were then dialyzed against PBS to remove ethanol and raise the pH.

Animal Studies

- **Animal Model:** Female C57BL/6 mice, aged 6-8 weeks, were used for all in vivo experiments.
- **Cell Lines:** B16F10 melanoma cells and ovalbumin-expressing B16F10 (B16F10-OVA) cells were used for tumor challenges.
- **Tumor Implantation:** Mice were subcutaneously inoculated with 5×10^5 B16F10-OVA or B16F10 cells in the right flank.
- **Vaccination Schedule:** For the therapeutic model, mice were vaccinated subcutaneously on the left flank on days 7 and 14 after tumor implantation. Each dose contained 10 μ g of mRNA.
- **Combination Therapy:** For the anti-PD-1 combination therapy, mice were intraperitoneally injected with an anti-PD-1 antibody on days 15, 18, and 21.

Tumor Growth Measurement and Analysis

- **Tumor Volume:** Tumor size was measured every 2-3 days using a digital caliper. The volume was calculated using the formula: $\text{Volume} = (\text{length} \times \text{width}^2) / 2$.
- **Survival:** Mice were monitored for survival, and the experiment was terminated when tumor volume reached a predetermined endpoint (e.g., 2000 mm³) or upon signs of distress.
- **Immunological Analysis:** At the end of the experiment, spleens and tumors were harvested. Single-cell suspensions were prepared and stained with fluorescently labeled antibodies against CD8, and other immune cell markers for analysis by flow cytometry to quantify the percentage of antigen-specific CD8⁺ T cells.

Conclusion

The data strongly support the conclusion that LNP-based therapies utilizing the 113-O12B lipidoid are highly effective in reducing tumor growth in preclinical melanoma models. The superior performance of 113-O12B LNPs compared to those formulated with ALC-0315 highlights the critical role of the ionizable lipid in directing the mRNA vaccine to the lymph nodes, thereby generating a more potent and effective anti-tumor T cell response. The synergistic effect observed with anti-PD-1 therapy further underscores the potential of this platform for combination cancer immunotherapies. These findings validate the continued investigation of **113-O16B** and related lipidoids for the development of next-generation mRNA-based cancer vaccines.

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